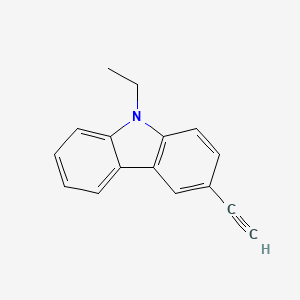
9-Ethyl-3-ethynyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of ethyl and ethynyl groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
作用机制
Target of Action
The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Mode of Action
This compound interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .
Biochemical Pathways
The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .
Pharmacokinetics
The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration
生化分析
Biochemical Properties
9-Ethyl-3-ethynyl-9H-carbazole has been found to interact with the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15, which is associated with the upregulation of caspase activities . This interaction suggests that this compound may play a role in apoptosis, a biochemical reaction that leads to cell death .
Cellular Effects
In melanoma cells, this compound has been shown to inhibit cell growth by increasing cell apoptosis . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It also enhances cell apoptosis and reduces cell proliferation, without any evident toxic effects on normal tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the p53 signaling pathway . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in these cells counteracts the apoptosis induced by this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-ethynyl-9H-carbazole typically involves the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.
Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where 9-ethyl-9H-carbazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
9-Ethyl-3-ethynyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole nucleus, particularly at the 3- and 6-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acylated or sulfonated derivatives.
科学研究应用
9-Ethyl-3-ethynyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antioxidant properties.
相似化合物的比较
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Used in the synthesis of bis-thiosemicarbazone compounds with antioxidant properties.
Uniqueness
9-Ethyl-3-ethynyl-9H-carbazole stands out due to the presence of both ethyl and ethynyl groups, which enhance its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization and covalent linkage to other molecules, making it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
9-ethyl-3-ethynylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABLKFBUDPGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699665 |
Source


|
| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102792-38-1 |
Source


|
| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
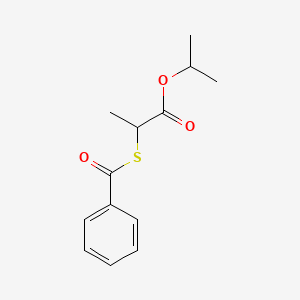
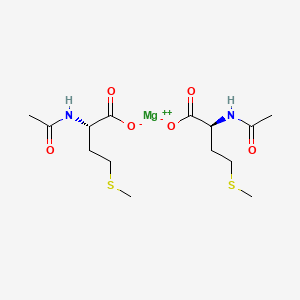
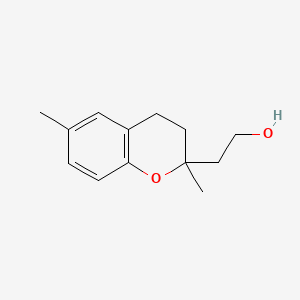
![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)
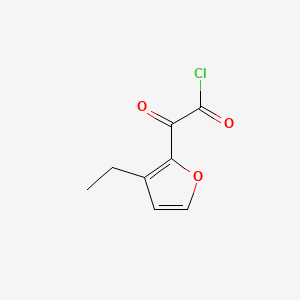

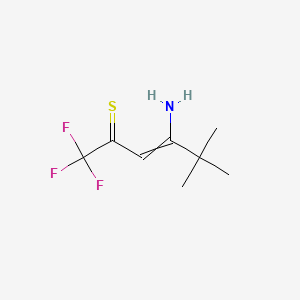
![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
![(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B560730.png)

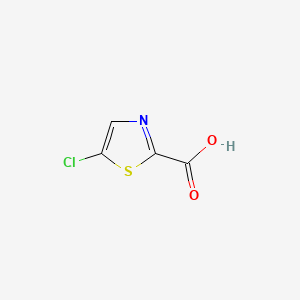
![(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560735.png)
